molecular formula C13H12ClNO2 B2692326 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1196048-07-3

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2692326
CAS No.: 1196048-07-3
M. Wt: 249.69
InChI Key: DZHIXTAHLHBQRO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a 4-chlorobenzyl group and a carboxylic acid group

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence various biochemical pathways.

Pharmacokinetics

It is known that similar compounds can undergo reactions at the benzylic position, which could potentially influence their pharmacokinetic properties .

Result of Action

It is known that similar compounds can have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Action Environment

It is known that the reactivity of similar compounds can be influenced by factors such as the presence of other reactive species . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the pyrrole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzyl alcohol or 4-chlorotoluene.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    1-(4-chlorobenzyl)-5-phenyl-1H-pyrrole-2-carboxylic acid: Contains a phenyl group instead of a methyl group at the 5-position.

    1-(4-chlorobenzyl)-5-methyl-1H-indole-2-carboxylic acid: Features an indole ring instead of a pyrrole ring.

Uniqueness

1-(4-chlorobenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 4-chlorobenzyl and 5-methyl substituents on the pyrrole ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-2-7-12(13(16)17)15(9)8-10-3-5-11(14)6-4-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIXTAHLHBQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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